molecular formula C14H16BrNO4 B14767564 4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid

4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid

Katalognummer: B14767564
Molekulargewicht: 342.18 g/mol
InChI-Schlüssel: QGXKCJWSKRALDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid typically involves multiple stepsThe carboxylic acid group is then introduced through a series of reactions involving oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation can lead to the formation of indole-2-carboxylic acids .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid involves its interaction with various molecular targets. The indoline ring can interact with biological receptors, while the bromine atom and carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid
  • 4-Bromo-1-(tert-butoxycarbonyl)indoline-3-carboxylic acid
  • 4-Bromo-1-(tert-butoxycarbonyl)indoline-5-carboxylic acid

Uniqueness

4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid is unique due to the position of the carboxylic acid group on the indoline ring. This specific positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C14H16BrNO4

Molekulargewicht

342.18 g/mol

IUPAC-Name

4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-9-10(15)6-8(12(17)18)7-11(9)16/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI-Schlüssel

QGXKCJWSKRALDN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.